N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide typically involves the reaction of 2-thienylmethylamine with 4-acetamidobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents. Additionally, the compound may interact with other molecular targets, such as enzymes involved in cell cycle regulation, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Similar structure but with a pyrimidinyl group instead of a thienyl group.
N-(4-{[(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar sulfonamide structure but with different substituents.
Uniqueness
N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. The thienyl group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications .
Properties
CAS No. |
321703-45-1 |
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Molecular Formula |
C13H14N2O3S2 |
Molecular Weight |
310.4g/mol |
IUPAC Name |
N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C13H14N2O3S2/c1-10(16)15-11-4-6-13(7-5-11)20(17,18)14-9-12-3-2-8-19-12/h2-8,14H,9H2,1H3,(H,15,16) |
InChI Key |
AXKBKAOJUSYFIN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
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